N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine
Description
This compound features a pyrrolidine ring substituted at the 1-position with an (E)-2-phenylethenylsulfonyl group and at the 3-position with an N-methyl-ethanamine moiety. The sulfonyl group introduces polarity, while the (E)-configured ethenylphenyl group may influence stereoelectronic interactions and receptor binding.
Properties
IUPAC Name |
N-methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-3-17(2)13-16-9-11-18(14-16)21(19,20)12-10-15-7-5-4-6-8-15/h4-8,10,12,16H,3,9,11,13-14H2,1-2H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAKSJADHQNCDX-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)CC1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step often involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the phenylethenyl group: This can be done through a Heck reaction, where the pyrrolidine derivative is reacted with a phenyl vinyl halide in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major products would include sulfoxides or sulfones.
Reduction: The major products would include the corresponding amines or alcohols.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structural and Functional Differences
- Pyrrolidine vs.
- Sulfonyl Group vs. Amide/Aryl Groups : The (E)-2-phenylethenylsulfonyl group enhances polarity and hydrogen-bonding capacity compared to lipophilic propanamide (fentanyl) or aryl groups (NBOMe series), which may affect blood-brain barrier permeability .
- Stereoelectronic Effects : The (E)-configuration of the ethenyl group introduces rigidity and planar geometry, contrasting with the rotatable bonds in N-methylpyrrolidine derivatives (e.g., ), which could influence target selectivity .
Pharmacokinetic and Toxicological Insights
- Toxicity Risks : The phenylethenyl moiety may undergo oxidative metabolism, generating reactive intermediates absent in simpler pyrrolidines (e.g., ), necessitating detailed toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
